2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a furo[2,3-c]pyridine moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the furo[2,3-c]pyridine moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and inhibition.
Medicine: The compound may have therapeutic potential due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridine: A simpler compound with a methoxy group attached to a pyridine ring.
3-methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group in a different position.
2,6-dimethoxypyridine: Contains two methoxy groups on a pyridine ring.
Uniqueness
2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is unique due to its combination of a furo[2,3-c]pyridine moiety and a benzenesulfonamide structure
Properties
IUPAC Name |
2-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-13-4-2-3-5-14(13)24(20,21)17-8-10-18-9-6-12-7-11-23-15(12)16(18)19/h2-7,9,11,17H,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADPZBTXGNZUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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